molecular formula C18H19N5O4 B2914188 ethyl 2-{[(5,7-dimethyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetyl]amino}benzoate CAS No. 932513-92-3

ethyl 2-{[(5,7-dimethyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetyl]amino}benzoate

Cat. No. B2914188
CAS RN: 932513-92-3
M. Wt: 369.381
InChI Key: OMRZGBNNUQNXHF-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrimidines are a class of compounds that have been synthesized and studied for their antimicrobial activity . They are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Synthesis Analysis

A simple and green methodology has been developed for the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines in water. Oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate at room temperature .


Chemical Reactions Analysis

Triazolo[4,3-a]pyrimidines can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Mechanism of Action

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

properties

IUPAC Name

ethyl 2-[[2-(5,7-dimethyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-4-27-16(25)13-7-5-6-8-14(13)20-15(24)10-22-18(26)23-12(3)9-11(2)19-17(23)21-22/h5-9H,4,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRZGBNNUQNXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C(=CC(=NC3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{[(5,7-dimethyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetyl]amino}benzoate

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